molecular formula C9H19N B14151676 (1E)-2-Methyl-N-pentylpropan-1-imine CAS No. 88744-99-4

(1E)-2-Methyl-N-pentylpropan-1-imine

Cat. No.: B14151676
CAS No.: 88744-99-4
M. Wt: 141.25 g/mol
InChI Key: PGYUMMMQTAJZRK-UHFFFAOYSA-N
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Description

(1E)-2-Methyl-N-pentylpropan-1-imine is an organic compound characterized by the presence of an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-Methyl-N-pentylpropan-1-imine typically involves the condensation of 2-methylpropanal with pentylamine under acidic or basic conditions. The reaction is carried out by mixing the aldehyde and amine in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The imine product is then isolated by distillation or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-Methyl-N-pentylpropan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.

    Reduction: Reduction of the imine yields the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

(1E)-2-Methyl-N-pentylpropan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-2-Methyl-N-pentylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-2-Methyl-N-butylpropan-1-imine
  • (1E)-2-Methyl-N-hexylpropan-1-imine
  • (1E)-2-Methyl-N-heptylpropan-1-imine

Uniqueness

(1E)-2-Methyl-N-pentylpropan-1-imine is unique due to its specific chain length and the resulting physicochemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a compound of particular interest for targeted applications.

Properties

CAS No.

88744-99-4

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-methyl-N-pentylpropan-1-imine

InChI

InChI=1S/C9H19N/c1-4-5-6-7-10-8-9(2)3/h8-9H,4-7H2,1-3H3

InChI Key

PGYUMMMQTAJZRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC(C)C

Origin of Product

United States

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